8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester
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Overview
Description
8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties. It has gained attention in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of a suitable ketone with an exocyclic amino group. This reaction is often catalyzed by iodine.
Tautomerization and Cyclization: The intermediate product undergoes tautomerization followed by cyclization to form the imidazo[1,2-A]pyridine core.
Oxidative Aromatization: The final step involves oxidative aromatization to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents at the halogen positions.
Scientific Research Applications
8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit DNA synthesis and protein synthesis.
Biological Studies: The compound is used in studies related to its anti-inflammatory properties, particularly its ability to inhibit cytokine production.
Chemical Biology: It serves as a scaffold for the development of new chemical probes and bioactive molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester involves:
Inhibition of DNA Synthesis: The compound interferes with the replication process of DNA, thereby inhibiting cell proliferation.
Protein Synthesis Inhibition: It also affects protein synthesis, which is crucial for cell growth and function.
Cytokine Inhibition: The compound has been shown to inhibit the production of cytokines, which are involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
- 2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides
Uniqueness
8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is unique due to the specific combination of fluorine and iodine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and chemical probes.
Biological Activity
8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C12H10FIN2O2, with a molecular weight of approximately 364.12 g/mol. The compound features a fused imidazopyridine ring system, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including antibacterial, anticancer, and anti-inflammatory effects. Below are summarized findings from recent research:
Antibacterial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8-Fluoro-7-iodo derivative | E. coli | 50 µM |
8-Fluoro-7-iodo derivative | S. aureus | 75 µM |
These results indicate that the compound possesses a broad spectrum of antibacterial activity, particularly against pathogenic strains such as E. coli and S. aureus .
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. In vitro studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 (colon cancer) | 20 |
MCF7 (breast cancer) | 15 |
The mechanism of action is believed to involve the inhibition of specific kinases crucial for tumor growth and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been explored. Compounds related to 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine have shown significant inhibition of cyclooxygenase (COX) enzymes:
Compound | COX Inhibition (%) |
---|---|
8-Fluoro derivative | 80% at 100 µM |
Celecoxib (reference) | 85% at 100 µM |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Case Study on Anticancer Activity : A study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on HCT116 cells and found that modifications at the C7 position significantly enhanced cytotoxicity compared to standard chemotherapeutics.
- Case Study on Antibacterial Efficacy : Research conducted on a series of synthesized derivatives demonstrated that specific substitutions increased antibacterial potency against resistant strains of E. coli, suggesting a promising avenue for developing new antibiotics.
Properties
Molecular Formula |
C11H10FIN2O2 |
---|---|
Molecular Weight |
348.11 g/mol |
IUPAC Name |
ethyl 8-fluoro-7-iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10FIN2O2/c1-3-17-11(16)9-6(2)14-10-8(12)7(13)4-5-15(9)10/h4-5H,3H2,1-2H3 |
InChI Key |
NWBRIHIDWDWKGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2F)I)C |
Origin of Product |
United States |
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